6-Chloro-3-indolyl beta-D-glucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

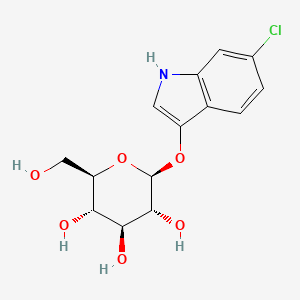

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWBAXBVBGNSPW-RKQHYHRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Principle of Action of 6-Chloro-3-indolyl-β-D-glucopyranoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Enzymatic Activity with Chromogenic Precision

In the realm of molecular biology, microbiology, and diagnostics, the detection and quantification of specific enzymatic activities are paramount. Chromogenic substrates have emerged as indispensable tools, providing a visual and often quantifiable readout of enzyme function. Among these, 6-Chloro-3-indolyl-β-D-glucopyranoside stands out as a highly specific and reliable substrate for the detection of β-glucosidase activity. This guide provides a comprehensive overview of the core principles governing its action, detailed experimental protocols, and a comparative analysis to aid researchers in its effective application.

The Core Principle: A Cascade to Color

The utility of 6-Chloro-3-indolyl-β-D-glucopyranoside, often referred to as Rose-β-D-glucoside, lies in its elegant two-step reaction mechanism that translates the catalytic activity of β-glucosidase into a stable, insoluble colored precipitate.[1]

Step 1: Enzymatic Hydrolysis

The process is initiated by the enzymatic cleavage of the β-glycosidic bond in the 6-Chloro-3-indolyl-β-D-glucopyranoside molecule by a β-glucosidase enzyme. This hydrolysis reaction releases two products: a glucose molecule and the intermediate, 6-chloro-3-indoxyl. This step is the primary determinant of the assay's specificity, as only enzymes with β-glucosidase activity can efficiently catalyze this reaction.

Step 2: Oxidative Dimerization

The liberated 6-chloro-3-indoxyl is a relatively unstable intermediate. In the presence of oxygen, it undergoes rapid oxidation and dimerization. This spontaneous reaction results in the formation of 6,6'-dichloro-indigo, a water-insoluble molecule with a distinct rose or salmon-pink color.[2] The localized precipitation of this colored product at the site of enzymatic activity allows for the direct visualization of β-glucosidase-positive cells or colonies.

Caption: Enzymatic conversion of 6-Chloro-3-indolyl-β-D-glucopyranoside to a colored precipitate.

Key Applications and Methodologies

The distinct color formation and insolubility of the final product make 6-Chloro-3-indolyl-β-D-glucopyranoside a versatile tool for various applications.

Qualitative Detection in Microbiology

A primary application is the differentiation of microorganisms based on their β-glucosidase activity, which is a key characteristic for the identification of various bacterial and yeast species.[3][4]

-

Prepare Basal Medium: Prepare the desired bacteriological or yeast growth medium (e.g., Tryptic Soy Agar, Nutrient Agar, or Yeast Peptone Dextrose Agar) according to the manufacturer's instructions. Autoclave to sterilize.

-

Cool the Medium: Cool the sterilized medium to 45-50°C in a water bath. Holding the medium at this temperature is crucial to prevent heat degradation of the substrate while ensuring it remains liquid.

-

Prepare Substrate Stock Solution: Aseptically prepare a stock solution of 6-Chloro-3-indolyl-β-D-glucopyranoside by dissolving it in a minimal amount of a suitable solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at a concentration of 20 mg/mL.[1]

-

Add Substrate to Medium: Aseptically add the substrate stock solution to the cooled agar medium to a final concentration of 40-80 µg/mL. Mix gently but thoroughly to ensure even distribution.

-

Pour Plates: Pour the supplemented agar into sterile petri dishes and allow them to solidify at room temperature.

-

Inoculation and Incubation: Inoculate the plates with the test microorganisms using standard microbiological techniques (e.g., streaking for isolation). Incubate under appropriate conditions (temperature and time) for the growth of the target organisms.

-

Interpretation of Results: Colonies of microorganisms possessing β-glucosidase activity will appear as rose to red due to the precipitation of 6,6'-dichloro-indigo. Non-producing colonies will retain their natural color.

Caption: Workflow for preparing and using chromogenic agar plates.

Quantitative Analysis of β-Glucosidase Activity

While the insoluble nature of the final product is ideal for plate assays, modifications can be made for a semi-quantitative or quantitative spectrophotometric assay, particularly for purified or semi-purified enzyme preparations. This typically involves stopping the reaction before significant precipitation occurs and measuring the absorbance of the solubilized intermediate or a soluble derivative. However, other substrates that produce soluble colored products, such as p-nitrophenyl-β-D-glucopyranoside (pNPG), are more commonly used for quantitative assays.[5][6][7]

Comparative Analysis with Other Chromogenic and Fluorogenic Substrates

The choice of substrate is critical for the success of an enzymatic assay. Below is a comparison of 6-Chloro-3-indolyl-β-D-glucopyranoside with other commonly used substrates for β-glucosidase detection.

| Substrate | Principle | Detection Method | Advantages | Disadvantages | Key Applications |

| 6-Chloro-3-indolyl-β-D-glucopyranoside | Enzymatic hydrolysis followed by oxidative dimerization to an insoluble rose/pink precipitate.[1] | Visual (qualitative) | High specificity; insoluble product allows for good colony localization. | Not ideal for standard quantitative spectrophotometry; requires oxygen for color development. | Microbial differentiation on solid media; histochemical staining.[3] |

| X-Gluc (5-Bromo-4-chloro-3-indolyl-β-D-glucuronide) | Similar to Rose-β-D-glucoside, but for β-glucuronidase, producing a blue precipitate.[8] | Visual (qualitative) | Intense blue color; widely used as a reporter gene in molecular biology. | Specific for β-glucuronidase, not β-glucosidase. | Reporter gene assays (GUS); detection of specific bacteria like E. coli. |

| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Enzymatic hydrolysis releases p-nitrophenol, which is yellow at alkaline pH.[5][6] | Spectrophotometric (quantitative) | Produces a soluble product, ideal for quantitative assays; high sensitivity. | Requires stopping the reaction and adjusting the pH for color development; potential for interfering substances absorbing at the same wavelength. | Enzyme kinetics; quantification of β-glucosidase activity in solution. |

| 4-Methylumbelliferyl-β-D-glucopyranoside (MUG) | Enzymatic hydrolysis releases the highly fluorescent 4-methylumbelliferone.[9] | Fluorometric (quantitative) | Extremely high sensitivity; wide dynamic range. | Requires a fluorometer for detection; potential for quenching by sample components. | Highly sensitive enzyme assays; high-throughput screening. |

Scientific Integrity and Practical Considerations

Causality in Experimental Choices: The choice of solvent for the substrate stock solution (DMF or DMSO) is based on the poor aqueous solubility of 6-Chloro-3-indolyl-β-D-glucopyranoside. The cooling of the agar medium before adding the substrate is critical to prevent its thermal degradation. The aerobic incubation conditions are necessary to facilitate the oxidative dimerization of the 6-chloro-3-indoxyl intermediate.

Self-Validating Systems: When performing qualitative assays on agar plates, it is essential to include positive and negative control organisms with known β-glucosidase activity to validate the performance of the medium and the assay conditions.

Potential for Interference: In crude biological samples, other enzymatic activities could potentially interfere with the assay. For instance, strong oxidizing or reducing agents in the sample could affect the color development of the indoxyl intermediate.[10] It is also known that certain compounds can act as inhibitors or activators of β-glucosidases, which should be considered when interpreting results from complex samples.

Conclusion

6-Chloro-3-indolyl-β-D-glucopyranoside is a robust and specific chromogenic substrate that provides a clear and reliable visual indication of β-glucosidase activity. Its primary strength lies in qualitative applications, such as the differentiation of microbial colonies on solid media. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can effectively leverage this tool for a wide range of scientific investigations. For quantitative studies, alternative substrates that yield soluble colored or fluorescent products may be more appropriate. The selection of the optimal substrate will always depend on the specific experimental goals, the nature of the sample, and the available instrumentation.

References

-

Chadwick, R. W., Allison, J. C., Talley, D. L., & George, S. E. (1995). Possible errors in assay for beta-glycosidase activity. Applied and Environmental Microbiology, 61(2), 820–822. [Link]

-

Grokipedia. (n.d.). 6,6'-Dibromoindigo. Retrieved January 15, 2026, from [Link]

-

Khanam, H., et al. (2016). Screening, production, optimization and characterization of β-glucosidase using microbes from shellfish waste. 3 Biotech, 6(2), 189. [Link]

- Manafi, M. (2006). Evaluation of novel chromogenic substrates for the detection of bacterial beta-glucosidase. International Journal of Food Microbiology, 110(1), 45-50.

-

Graf, F. M. R., & Buchhaupt, M. (2022). Comparative Investigations on Different β-Glucosidase Surrogate Substrates. Fermentation, 8(2), 79. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137179371, Dichloro-dibromoindigo. Retrieved January 15, 2026, from [Link].

- Perry, J. D., et al. (2006). Evaluation of novel chromogenic substrates for the detection of bacterial β-glucosidase. Journal of Applied Microbiology, 101(5), 1124-1130.

-

ResearchGate. (2013). β-glucosidase activity determination protocol? Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). β-glucosidase inhibition using the agar plate method developed in this study. Retrieved January 15, 2026, from [Link]

-

Salazar, M., & Furlan, R. L. E. (2013). A novel method for screening beta-glucosidase inhibitors. BMC Biotechnology, 13, 13. [Link]

-

Wikipedia contributors. (2023, December 2). 6,6'-Dibromoindigo. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

-

Wolk, J. L., & Frimer, A. A. (2010). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6'-Dibromoindigo). Molecules, 15(8), 5561–5580. [Link]

- Cai, Y., et al. (2011). β-Glucosidases. Glycosyltransferases and Glycosidases, 10, 978-3-527.

-

Helier Scientific. (n.d.). Chromogenic substrates for the assay of β-glucosidase (EC 3.2.1.21). Retrieved January 15, 2026, from [Link]

-

MDPI. (2022). β-Glucosidase: Progress from Basic Mechanism to Frontier Application. Retrieved January 15, 2026, from [Link]

-

Glycosynth. (n.d.). 6-Chloro-3-indolyl beta-D-glucopyranoside. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Comparison of detection methods for β-glucosidase. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Structure of 6,6'-dibromoindigo (1, Tyrian purple). Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Evaluation of novel chromogenic substrates for the detection of bacterial β-glucosidase. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). X-Gluc (5-bromo-4-chloro-3-indolyl- β -D-glucuronide), a substrate of β -. Retrieved January 15, 2026, from [Link]

Sources

- 1. Glycosynth - this compound [glycosynth.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. creative-enzymes.com [creative-enzymes.com]

- 4. scbt.com [scbt.com]

- 5. Screening, production, optimization and characterization of β-glucosidase using microbes from shellfish waste - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Possible errors in assay for beta-glycosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic World of Indolyl Glycosides: A Technical Guide to Their Discovery, Chemistry, and Therapeutic Potential

Foreword: Unveiling the Indole Core

Within the vast and intricate tapestry of natural products, indolyl glycosides represent a fascinating and historically significant class of molecules. Characterized by an indole nucleus linked to a carbohydrate moiety, these compounds have journeyed from ancient dyes to modern therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, biosynthesis, chemical properties, and burgeoning applications of indolyl glycosides. We will delve into the causality behind experimental choices, provide validated protocols, and explore the authoritative scientific grounding of our current knowledge.

Part 1: A Historical Odyssey - From Ancient Dyes to Modern Medicine

The story of indolyl glycosides is inextricably linked with one of humanity's most cherished colors: blue. For millennia, the vibrant dye indigo was extracted from plants, a testament to early humanity's mastery of natural product chemistry.[1][2] The primary source of this dye is not indigo itself, but its colorless precursor, the indolyl glycoside indican (indoxyl-β-D-glucoside).[3][4] Found in plants of the Indigofera species, the extraction of indigo involved a multi-step process of fermentation and oxidation that, for centuries, was more art than science.[2][5]

The journey to understanding the chemical nature of this process began in the 19th century, culminating in Adolf von Baeyer's elucidation of the structure of indigo and its synthesis in 1883, a feat that earned him the Nobel Prize in Chemistry in 1905.[6][7] This pivotal work laid the foundation for our understanding of indolyl glycosides and their transformation into bioactive compounds.

Beyond the realm of dyes, the mid-20th century saw the emergence of another significant class of indolyl glycosides: the indolyl glucosinolates . Predominantly found in cruciferous vegetables of the Brassicaceae family, these sulfur-containing compounds are key players in plant defense mechanisms. Their breakdown products are responsible for the characteristic pungent flavors of plants like mustard and horseradish and have been the subject of intense research for their potential health benefits, including anticancer properties.[8][9]

Part 2: The Biosynthetic Machinery - Nature's Synthetic Strategy

The biosynthesis of indolyl glycosides is a testament to the elegance and efficiency of nature's chemical factories. Both indican and indolyl glucosinolates originate from the amino acid tryptophan .[2][8]

The Path to Indican

The precise biosynthetic pathway of indican in Indigofera plants is still an area of active research. However, it is understood to begin with the conversion of tryptophan to indole. The indole is then hydroxylated to form indoxyl, which is subsequently glycosylated by a UDP-glucosyltransferase (UGT) to yield indican.[7][10] This final step renders the reactive indoxyl stable and water-soluble for storage within the plant's vacuoles.

Caption: Putative biosynthetic pathway of indican from tryptophan.

The Intricate Pathway of Indolyl Glucosinolates

The biosynthesis of indolyl glucosinolates is a more complex, multi-step process that has been extensively studied in the model plant Arabidopsis thaliana. The pathway is initiated by the conversion of tryptophan to indole-3-acetaldoxime (IAOx), a reaction catalyzed by cytochrome P450 enzymes of the CYP79B family. A series of subsequent enzymatic reactions, involving other cytochrome P450s, C-S lyases, and glucosyltransferases, leads to the formation of the core glucosinolate structure.

Caption: Simplified biosynthetic pathway of indolyl glucosinolates from tryptophan.

Part 3: Chemical and Enzymatic Transformations - The Release of Bioactivity

The biological significance of indolyl glycosides lies not in the glycosides themselves, but in the bioactive aglycones released upon hydrolysis of the glycosidic bond. This cleavage is primarily an enzymatic process, catalyzed by β-glucosidases .[11][12][13]

The Hydrolysis of Indican: A Cascade to Color

In the traditional production of indigo, the crushing and fermentation of plant material brings the vacuolar indican into contact with cytosolic β-glucosidases, initiating hydrolysis.[2][5] This releases indoxyl , a highly unstable intermediate. In the presence of oxygen and under alkaline conditions, two molecules of indoxyl undergo oxidative dimerization to form the intensely blue and water-insoluble pigment, indigo .[14][15][16] A side reaction can also occur, where indoxyl condenses with its oxidized form, isatin, to produce the red-purple isomer, indirubin .[14][15]

Caption: Enzymatic hydrolysis of indican and subsequent formation of indigo and indirubin.

The "Myrosinase Bomb": Activation of Glucosinolates

In cruciferous plants, indolyl glucosinolates and the enzyme myrosinase (a thioglucosidase) are physically separated in intact tissues. Upon tissue damage, such as by herbivore feeding or chewing, they come into contact, triggering a rapid hydrolysis of the glucosinolates.[8][9] This releases an unstable aglycone, which can then rearrange to form a variety of biologically active compounds, including isothiocyanates , nitriles , and indole-3-carbinol .[17][18] The specific breakdown products formed depend on factors such as pH and the presence of specifier proteins.

Part 4: Modern Research and Therapeutic Frontiers

The rich chemistry of indolyl glycosides and their derivatives has translated into a wide array of pharmacological activities, making them a fertile ground for drug discovery and development.[12][19][20][21]

Anticancer and Anti-inflammatory Properties

Indirubin, the red isomer of indigo, has demonstrated potent anticancer and anti-inflammatory properties.[12][19] It has been shown to inhibit cyclin-dependent kinases (CDKs), key regulators of the cell cycle, and to modulate inflammatory signaling pathways.[19] Similarly, breakdown products of indolyl glucosinolates, such as indole-3-carbinol and its dimer, 3,3'-diindolylmethane (DIM), have been extensively studied for their cancer-preventive and therapeutic effects.[17][18]

| Compound | Source | Key Pharmacological Activities |

| Indirubin | Indigofera spp. | Anticancer (CDK inhibitor), Anti-inflammatory[12][19] |

| Indole-3-carbinol | Brassicaceae | Cancer preventive, Anti-inflammatory[17][18] |

| 3,3'-Diindolylmethane | Brassicaceae | Anticancer, Immunomodulatory |

Indolyl Glycosides from the Marine Realm

The marine environment is a rich and largely untapped source of novel natural products. Marine organisms, including sponges, tunicates, and microorganisms, produce a diverse array of indole alkaloids, many of which are glycosylated.[10][22] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and cytotoxic effects, making them promising leads for new drug development.[1][23]

Therapeutic Potential and Clinical Investigations

The therapeutic potential of indolyl derivatives is being actively explored in numerous pre-clinical and clinical studies.[4][20][21] For instance, indole-based compounds are being investigated for their efficacy in treating neuroendocrine tumors.[24] Furthermore, the development of synthetic indole derivatives continues to be a major focus in medicinal chemistry, with the aim of optimizing their pharmacological properties and developing novel therapeutic agents for a range of diseases, including diabetes and various cancers.[21][22][25][26]

Part 5: Experimental Protocols and Methodologies

A cornerstone of research in indolyl glycosides is the ability to reliably extract, analyze, and synthesize these molecules. This section provides detailed, field-proven protocols for key experimental workflows.

Extraction of Indican from Plant Material

This protocol describes a robust method for the extraction of indican from the leaves of Indigofera tinctoria.

Materials:

-

Fresh or dried leaves of Indigofera tinctoria

-

Deionized water

-

Liquid nitrogen (for fresh leaves)

-

Mortar and pestle or blender

-

Centrifuge and centrifuge tubes

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Sample Preparation:

-

For fresh leaves, immediately freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

For dried leaves, grind to a fine powder using a blender or mill.

-

-

Extraction:

-

Suspend the powdered leaf material in deionized water (e.g., 10 mL/g of material).

-

Stir the suspension at room temperature for 1-2 hours.

-

-

Clarification:

-

Centrifuge the suspension at 4000 x g for 15 minutes to pellet the solid material.

-

Carefully decant the supernatant.

-

-

Filtration:

-

Filter the supernatant through Whatman No. 1 filter paper to remove any remaining fine particles.

-

-

Concentration:

-

Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid degradation of indican.

-

-

Storage:

-

The resulting aqueous extract containing indican can be used immediately or lyophilized for long-term storage.

-

Enzymatic Hydrolysis of Indican

This protocol outlines the enzymatic conversion of indican to indoxyl using a commercially available β-glucosidase.

Materials:

-

Indican extract (from Protocol 5.1) or purified indican

-

β-glucosidase (e.g., from almonds or Aspergillus niger)

-

Citrate buffer (pH 5.0)

-

Spectrophotometer

Procedure:

-

Reaction Setup:

-

Prepare a solution of indican in citrate buffer (e.g., 1 mM).

-

Pre-incubate the indican solution at the optimal temperature for the chosen β-glucosidase (typically 30-40°C).

-

-

Enzyme Addition:

-

Add a known amount of β-glucosidase to the indican solution to initiate the reaction.

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by measuring the decrease in indican concentration or the formation of indoxyl (though indoxyl is unstable). A common method is to stop the reaction at different time points and quantify the remaining indican using HPLC (see Protocol 5.3).

-

-

Termination of Reaction:

-

The reaction can be stopped by heat inactivation of the enzyme (e.g., boiling for 5 minutes) or by adding a denaturing agent like a strong acid or base.

-

HPLC Analysis of Indolyl Glycosides

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of indolyl glycosides.[27][28][29]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. A typical gradient might be:

-

0-5 min: 10% Acetonitrile

-

5-25 min: 10-90% Acetonitrile (linear gradient)

-

25-30 min: 90% Acetonitrile

-

30-35 min: 90-10% Acetonitrile (linear gradient)

-

35-40 min: 10% Acetonitrile

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 280 nm (for the indole chromophore)

-

Injection Volume: 10-20 µL

Procedure:

-

Sample Preparation:

-

Dissolve the extract or sample in the initial mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Standard Curve:

-

Prepare a series of standard solutions of a known indolyl glycoside (e.g., purified indican) at different concentrations.

-

Inject the standards and construct a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the prepared sample.

-

Identify the peak corresponding to the indolyl glycoside of interest based on its retention time compared to the standard.

-

Quantify the amount of the indolyl glycoside in the sample using the calibration curve.

-

Chemical Synthesis of Indolyl Glycosides: A General Approach

The chemical synthesis of indolyl glycosides is a crucial tool for obtaining pure compounds for biological testing and for creating novel analogs. A common strategy involves the coupling of a protected glycosyl donor with an indole derivative.[15][30]

Caption: General workflow for the chemical synthesis of indolyl glycosides.

Key Considerations:

-

Protecting Groups: The choice of protecting groups for the sugar hydroxyls is critical to control the stereochemistry of the glycosidic bond.[5][31][32][33][34] Participating groups at the C-2 position (e.g., acetyl) generally favor the formation of 1,2-trans-glycosides, while non-participating groups (e.g., benzyl) can lead to a mixture of anomers or favor the 1,2-cis-product under specific conditions.

-

Glycosyl Donors: A variety of glycosyl donors can be employed, including glycosyl halides, trichloroacetimidates, and thioglycosides, each with its own activation conditions.[17][30]

-

Reaction Conditions: The choice of promoter (e.g., a Lewis acid) and solvent can significantly influence the yield and stereoselectivity of the glycosylation reaction.

Part 6: Future Perspectives and Conclusion

The field of indolyl glycoside research is poised for exciting advancements. The continued exploration of biodiversity, particularly in the marine environment, promises the discovery of novel indolyl glycosides with unique structures and biological activities. Advances in synthetic chemistry will enable the efficient production of these complex molecules and their analogs for pharmacological evaluation. Furthermore, a deeper understanding of the biosynthesis and biological roles of these compounds will open up new avenues for metabolic engineering and the development of novel therapeutics.

From the deep blue of indigo to the intricate defense mechanisms of plants and the promise of new medicines, the journey of indolyl glycosides is a compelling narrative of scientific discovery. This guide has aimed to provide a comprehensive and authoritative resource for researchers navigating this exciting field, fostering a deeper understanding and inspiring future innovations.

References

- Mikkelsen, M. D., Hansen, C. H., Wittstock, U., & Halkier, B. A. (2000). The role of cytochrome P450s in glucosinolate biosynthesis. Plant Molecular Biology, 42(4), 541-553.

- Lin, G., et al. (2018). The draft genome of Strobilanthes cusia provides insights into the evolution of indigo biosynthesis.

-

Wild Colours. (n.d.). History of Indigo & Indigo Dyeing. Retrieved from [Link]

- Prasad, R. (2018). Indigo---the Crop that Created History and then Itself Became History. Indian Journal of History of Science, 53(3), 326-343.

- Sánchez-Viesca, F., & Gómez, R. (2021). On the Formation Mechanism of Indigo Blue and Indigo Red from Vegetable Source. Modern Chemistry, 9(4), 88-91.

- Bechtold, T., & Mussak, R. (Eds.). (2009).

-

The history of indigo. (n.d.). Retrieved from [Link]

-

Haley, J. (2022, June 21). Indigo Pigment Extraction. Jean Haley Dye + Design. Retrieved from [Link]

-

A WORLD OF BLUE. (2021, July 27). INDIGO PIGMENT EXTRACTION / PART I. Retrieved from [Link]

- Agerbirk, N., & Olsen, C. E. (2012). Glucosinolate structures in evolution. Phytochemistry, 77, 16-45.

- van der Vorm, S., et al. (2019). Protecting groups in carbohydrate and peptide chemistry.

- De Vos, M., et al. (2008). Biosynthetic pathway and breakdown products of indole glucosinolates. In Advances in botanical research (Vol. 47, pp. 209-247). Academic Press.

- Fan, H., et al. (2022). Pharmacological properties of indirubin and its derivatives. European Journal of Medicinal Chemistry, 238, 114478.

-

Wikipedia. (2023, October 27). Indican. Retrieved from [Link]

- Barba, F. J., et al. (2016). Bioavailability of glucosinolates and their breakdown products: Impact of processing. Frontiers in nutrition, 3, 24.

- Hayes, J. D., Kelleher, M. O., & Eggleston, I. M. (2008). The cancer chemopreventive actions of phytochemicals derived from glucosinolates. European journal of nutrition, 47(2), 73-88.

- Lin, Y. K., et al. (2021). A Comprehensive Review of the Chemistry, Pharmacokinetics, Pharmacology, Clinical Applications, Adverse Events, and Quality Control of Indigo Naturalis. Frontiers in Pharmacology, 12, 674782.

- Maugard, T., Enaud, E., de la Sayette, A., Choisy, P., & Legoy, M. D. (2002). β‐Glucosidase‐catalyzed hydrolysis of indican from leaves of Polygonum tinctorium. Biotechnology progress, 18(5), 1109-1113.

- van der Vorm, S., et al. (2019). Protecting groups in carbohydrate and peptide chemistry.

- Muru, K., & Gauthier, C. (2021). Glycosylation and Protecting Group Strategies Towards the Synthesis of Saponins and Bacterial Oligosaccharides: A Personal Account. The Chemical Record, 21(5), 1134-1148.

-

ClinicalTrials.gov. (2016). The Indol Profile; Exploring the Metabolic Profile of Neuroendocrine Tumors. Retrieved from [Link]

- Guo, X., & Wang, X. (2014).

- Li, W., et al. (2023). Nickelaelectro-Catalyzed Glycosyl-Donor Activation Enabling α-C-Alkenyl Glycoside Assembly. Organic Letters, 25(20), 3656-3661.

- Fraser-Reid, B., et al. (2008). O-Glycosyl Donors. In Glycoscience (pp. 109-143). Springer, Berlin, Heidelberg.

-

PubChem. (n.d.). Indoxyl-beta-D-glucoside. Retrieved from [Link]

- Bechtold, T., & Mussak, R. (Eds.). (2009).

- Wenner, D. (2017). A Home Dyer's Garden, Part II: Extracting Pigment From Japanese Indigo.

- El-Demerdash, A., et al. (2019). Marine Invertebrate Natural Products for Anti-Inflammatory and Chronic Diseases. Marine drugs, 17(11), 633.

- van der Vorm, S., et al. (2019). An overview of microbial indigo-forming enzymes. AMB Express, 9(1), 1-13.

- Casertano, M., et al. (2022).

- BenchChem. (2025). Application Notes and Protocols for Enzymatic Hydrolysis of Indican for Indigo Production.

- Wang, W., et al. (2021). Bioactive Indolyl Diketopiperazines from the Marine Derived Endophytic Aspergillus versicolor DY180635. Marine drugs, 19(11), 629.

-

Wikipedia. (2023, October 27). Indican. Retrieved from [Link]

- Taylor & Francis. (n.d.). Indoxyl – Knowledge and References. Retrieved from [https://www.taylorfrancis.com/chapters/edit/10.1201/9781315372138-10/indoxyl-knowledge-references]

- Riaz, T., et al. (2023). Therapeutic applications of glycosides obtained from medicinal plants.

- Al-Malki, A. L., et al. (2024). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Molecules, 29(10), 2289.

- BenchChem. (2025).

- Costa, B., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. International Journal of Molecular Sciences, 25(14), 7660.

- Li, G., & Mo, H. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols.

- Riaz, T., et al. (2023). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry, 7(2), 160-181.

- Arora, P. K., & Bae, H. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Biotechnology letters, 36(10), 2135-2139.

- van der Westhuizen, J. H., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 81, 109-114.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. iaimjournal.com [iaimjournal.com]

- 4. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pcbiochemres.com [pcbiochemres.com]

- 13. Synthesis of new functionalized bioactive S-substituted indolyl-triazoles as cytotoxic and apoptotic agents through multi-targeted kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 19. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. emerypharma.com [emerypharma.com]

- 21. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of indole derivatives as diabetics II inhibitors and enzymatic kinetics study of α-glucosidase and α-amylase along with their in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. iosrphr.org [iosrphr.org]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. Bioactive Agent Discovery from the Natural Compounds for the Treatment of Type 2 Diabetes Rat Model | MDPI [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 31. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 32. Glycosylation and Protecting Group Strategies Towards the Synthesis of Saponins and Bacterial Oligosaccharides: A Personal Account - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chromogenic Reaction of 6-Chloro-3-indolyl-β-D-glucopyranoside

This guide provides a comprehensive overview of the chemical and enzymatic principles underlying the color formation of 6-chloro-3-indolyl-β-D-glucopyranoside, a widely used chromogenic substrate. It is intended for researchers, scientists, and professionals in drug development who utilize this molecule for the detection of β-glucosidase activity.

Introduction: The Utility of a Chromogenic Substrate

6-Chloro-3-indolyl-β-D-glucopyranoside is a synthetic glycoside that serves as an indicator for the presence of β-glucosidase activity.[1][2][3] This enzyme, prevalent in various organisms, including bacteria, fungi, and plants, catalyzes the hydrolysis of β-glucosidic bonds. The utility of this substrate lies in its ability to produce a distinct and localized color upon enzymatic cleavage, enabling the visual detection and quantification of β-glucosidase. This property has led to its widespread application in microbiology for the identification of microorganisms expressing β-glucosidase, in molecular biology as a reporter gene substrate, and in food and environmental testing.[4][5]

The Core Mechanism: A Two-Step Transformation

The development of the characteristic red or indigo-blue color from the colorless 6-chloro-3-indolyl-β-D-glucopyranoside is a two-step process initiated by enzymatic activity.

Step 1: Enzymatic Hydrolysis

The process begins with the enzymatic cleavage of the β-glycosidic bond in the 6-chloro-3-indolyl-β-D-glucopyranoside molecule by a β-glucosidase.[6][7] This hydrolysis reaction releases two products: a glucose molecule and an unstable intermediate, 6-chloro-3-hydroxyindole (also known as 6-chloroindoxyl).

-

Causality of Experimental Choice: The selection of a chromogenic substrate like 6-chloro-3-indolyl-β-D-glucopyranoside is predicated on the high specificity of the β-glucosidase enzyme for its corresponding glycoside. This ensures that the color formation is directly proportional to the enzymatic activity being measured. The enzyme's catalytic action is the primary trigger for the entire color-forming cascade.

Step 2: Oxidative Dimerization

The 6-chloro-3-hydroxyindole intermediate is highly reactive and, in the presence of oxygen, undergoes spontaneous oxidation and dimerization.[8][9] This process involves the coupling of two molecules of 6-chloro-3-hydroxyindole to form an insoluble, colored dimer. The final color of the precipitate can vary, with reports of both red and indigo-blue hues depending on the specific reaction conditions and the organism being studied.[10]

-

Trustworthiness of the Protocol: The spontaneous nature of the oxidative dimerization ensures that the color-forming reaction proceeds reliably once the enzymatic cleavage has occurred. The formation of an insoluble precipitate provides a localized and stable signal, which is crucial for applications such as colony screening and histochemical staining.

Visualizing the Pathway

The following diagram illustrates the sequential steps of the color formation mechanism.

Caption: Mechanism of color formation from 6-Chloro-3-indolyl-β-D-glucopyranoside.

Experimental Protocol: Detection of β-Glucosidase Activity

This protocol provides a standardized methodology for the qualitative and semi-quantitative assessment of β-glucosidase activity in microbial cultures.

Materials:

-

6-Chloro-3-indolyl-β-D-glucopyranoside

-

N,N-Dimethylformamide (DMF)

-

Phosphate Buffer (50 mM, pH 7.0)

-

Microbial culture plates or liquid cultures

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 6-chloro-3-indolyl-β-D-glucopyranoside by dissolving it in a minimal amount of DMF. A typical concentration is 20 mg/mL. Store this solution at -20°C, protected from light.[11]

-

Working Solution Preparation:

-

For solid media: Aseptically add the stock solution to the molten agar medium (cooled to approximately 50°C) to a final concentration of 20-100 µg/mL. Mix gently and pour into petri dishes.

-

For liquid assays: Dilute the stock solution in the appropriate reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0) to the desired final concentration.

-

-

Inoculation and Incubation:

-

For solid media: Streak or spread the microbial culture onto the surface of the agar plates containing the substrate.

-

For liquid assays: Add the cell suspension or enzyme extract to the working solution.

-

-

Incubation: Incubate the plates or liquid assays at the optimal temperature for the organism or enzyme being tested (e.g., 37°C for many bacteria) for 18-24 hours.[12]

-

Observation: Observe the development of a colored precipitate in the colonies or the liquid. The intensity of the color is indicative of the level of β-glucosidase activity.

Data Summary:

| Parameter | Value | Reference |

| Substrate | 6-Chloro-3-indolyl-β-D-glucopyranoside | [1],[2] |

| Enzyme | β-glucosidase | [6] |

| Product | 6,6'-Dichloro-indigo (Colored Precipitate) | [10] |

| Typical Incubation | 18-24 hours at 37°C | [12] |

| Stock Solution | 20 mg/mL in DMF | [11] |

Factors Influencing Color Development

Several factors can influence the rate and intensity of color formation:

-

Enzyme Concentration and Activity: Higher concentrations of active β-glucosidase will lead to a faster and more intense color change.

-

pH: The optimal pH for β-glucosidase activity can vary depending on the source of the enzyme. It is crucial to use a buffer system that maintains the optimal pH for the enzyme under investigation.

-

Temperature: Enzyme activity is temperature-dependent. The incubation temperature should be optimized for the specific β-glucosidase being assayed.

-

Oxygen Availability: The oxidative dimerization step is dependent on the presence of oxygen. Assays performed under anaerobic conditions will not produce the colored precipitate.

Conclusion

The chromogenic reaction of 6-chloro-3-indolyl-β-D-glucopyranoside provides a robust and visually intuitive method for the detection of β-glucosidase activity. By understanding the underlying enzymatic and chemical principles, researchers can effectively apply this substrate in a variety of scientific applications, from microbial identification to gene expression analysis. The self-validating nature of the reaction, where color formation is a direct consequence of enzymatic activity, ensures the reliability and trustworthiness of the results.

References

- Vertex AI Search. (n.d.). X-Gluc - X-Gluc DIRECT - X-Glucuronide CHA EU (XGluc) - BUY ONLINE.

- Biofargo. (n.d.). X-Gluc (CHX Salt)

- (n.d.). X-GLUC Protocol.

- MedChemExpress. (n.d.). X-Gluc | MedChemExpress (MCE) Life Science Reagents.

- Wikipedia. (n.d.). X-Gluc.

- MedchemExpress.com. (n.d.). X-Gluc sodium | β-glucuronide Assay Dye.

- United States Biological. (n.d.). X-Gluc Cyclohexylammonium Salt (XGLUC)

- Hiw

- Protocols.io. (2016). GUS Solution.

- Stockinger Lab. (2001). GUS: Histochemical Staining with X-Gluc.

- Glycosynth. (n.d.). 6-Chloro-3-indolyl beta-D-glucopyranoside.

- Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817–13824.

- Sheridan, P. P., Brenchley, J. E., & Ostrowski, M. (2001). Characterization of an Unusual Cold-Active β-Glucosidase Belonging to Family 3 of the Glycoside Hydrolases from the Psychrophilic Isolate Paenibacillus sp. Strain C7. Applied and Environmental Microbiology, 67(10), 4548–4555.

- Creative Enzymes. (n.d.). 6-Chloro-3-indolyl β-D-glucopyranoside.

- Chemical Communications (RSC Publishing). (n.d.).

- Santa Cruz Biotechnology. (n.d.). 6-Chloro-3-indolyl β-D-glucopyranoside | CAS 159954-28-6 | SCBT.

- M-CSA. (n.d.). Beta-glucosidase (GH1)

- Cyan Dye. (n.d.). 6-Chloro-1H-indol-3-yl β-D-glucopyranoside.

- Horwitz, J. P., Chua, J., Curby, R. J., Tomson, A. J., Darooge, M. A., Fisher, B. E., Mauricio, J., & Klundt, I. (1964). Substrates for cytochemical demonstration of enzyme activity. I. Some substituted 3-indolyl-beta-D-glycopyranosides. Journal of Medicinal Chemistry, 7, 574–575.

- PubChem. (n.d.). 6-Chloro-3-indolyl-beta-D-galactopyranoside | C14H16ClNO6 | CID 10286593.

- ResearchGate. (n.d.). Chapter 7.

- d'Ischia, M., Napolitano, A., Pezzella, A., & Panzella, L. (2005). 5,6-Dihydroxyindole Tetramers with “Anomalous” Interunit Bonding Patterns by Oxidative Coupling of 5,5',6,6'-Tetrahydroxy-2,7'-biindolyl. The Journal of Organic Chemistry, 70(21), 8474–8479.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- Molecular Depot. (n.d.). 6-chloro-3-indoxyl-beta-D-glucopyranoside.

- d'Ischia, M., Napolitano, A., Pezzella, A., & Panzella, L. (2005). 5,6-dihydroxyindole tetramers with "anomalous" interunit bonding patterns by oxidative coupling of 5,5',6,6'-tetrahydroxy-2,7'-biindolyl: emerging complexities on the way toward an improved model of eumelanin buildup. The Journal of Organic Chemistry, 70(21), 8474–8479.

- Cell Signaling Technology. (n.d.). Senescence β-Galactosidase Staining Kit.

- Chemical Communications (RSC Publishing). (n.d.). Enzymatic cleavage and formation of cyanohydrins: a reaction of biological and synthetic relevance.

- Nature Communications. (2023). Unravelling key enzymatic steps in C-ring cleavage during angucycline biosynthesis.

Sources

- 1. creative-enzymes.com [creative-enzymes.com]

- 2. scbt.com [scbt.com]

- 3. 6-Chloro-1H-indol-3-yl β-D-glucopyranoside | Cyan Dye [cyandye.com]

- 4. Our X-Gluc - X-Gluc DIRECT - X-Glucuronide CHA EU (XGluc) - BUY ONLINE [x-gluc.com]

- 5. usbio.net [usbio.net]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Glycosynth - this compound [glycosynth.co.uk]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 3 [nibb.ac.jp]

basic protocol for using 6-Chloro-3-indolyl beta-D-glucopyranoside

An In-Depth Technical Guide to the Application of 6-Chloro-3-indolyl-β-D-glucopyranoside for β-Glucosidase Detection

Introduction: The Shift to Chromogenic Detection

In the landscape of modern microbiology and enzyme kinetics, the demand for rapid, specific, and visually interpretable assays is paramount. Chromogenic substrates have emerged as indispensable tools, revolutionizing the detection and differentiation of microorganisms and the quantification of specific enzymatic activities.[1] These compounds are cleverly designed molecules, consisting of a substrate specific to a target enzyme linked to a chromophore (a color-producing group).[2] When the target enzyme is present and active, it cleaves the substrate, releasing the chromophore and generating a distinct, localized color. This principle allows for the direct identification of organisms on a primary isolation plate, significantly reducing the need for time-consuming secondary confirmation tests.[1]

Among these powerful reagents is 6-Chloro-3-indolyl-β-D-glucopyranoside , a specialized chromogenic substrate for the detection of β-glucosidase activity.[3] Also known by the trade name Salmon-Glucoside, this compound is pivotal for identifying a wide range of bacteria and yeasts that possess this enzyme, including clinically significant genera like Enterococcus and Listeria.[4][5] Upon enzymatic hydrolysis, it yields an insoluble precipitate of a characteristic salmon-pink to red hue, providing a clear and unambiguous signal of β-glucosidase presence.[3][4] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core principles, handling, and a foundational protocol for the effective use of 6-Chloro-3-indolyl-β-D-glucopyranoside.

Section 1: The Underlying Principle — A Two-Step Mechanism of Color Formation

The efficacy of 6-Chloro-3-indolyl-β-D-glucopyranoside hinges on a precise two-step biochemical process. Understanding this mechanism is crucial for troubleshooting and optimizing experimental outcomes.

-

Enzymatic Hydrolysis: The process is initiated by the enzyme β-glucosidase (also known as β-D-glucoside glucohydrolase).[6] This enzyme specifically recognizes and catalyzes the cleavage of the β1→4 glycosidic bond linking the glucose molecule to the 6-chloro-3-indolyl group. This reaction releases the sugar, which is metabolized by the organism, and a colorless intermediate molecule, 6-chloro-3-hydroxyindole (6-chloro-indoxyl).

-

Oxidative Dimerization: The second step is a spontaneous chemical reaction that requires the presence of molecular oxygen (i.e., aerobic conditions).[3] Two molecules of the liberated 6-chloro-3-hydroxyindole undergo oxidative dimerization. This reaction forms a new, larger molecule: 6,6'-dichloro-indigo. This final product is a highly stable, water-insoluble dimer that precipitates out of solution, manifesting as the visible salmon-pink color. The process is analogous to the well-known blue color formation by the β-galactosidase substrate, X-Gal.[7]

The localization of the colored precipitate around the microbial colony is a key advantage. Because the final dimer is insoluble, it does not diffuse far from the site of enzymatic activity, allowing for the clear identification of individual positive colonies even on a crowded plate.

Section 2: Core Properties and Best Practices for Handling

The reliability of any enzymatic assay begins with the proper handling and storage of its critical components. 6-Chloro-3-indolyl-β-D-glucopyranoside is a stable compound when managed correctly, but its integrity can be compromised by improper conditions.

Causality Behind Handling Procedures:

-

Storage at -20°C: This is the most critical parameter.[8] Low temperatures drastically slow down any potential spontaneous degradation or hydrolysis of the glycosidic bond, ensuring the substrate remains intact and minimizing background signal.

-

Protection from Light and Humidity: The indolyl group can be sensitive to photo-oxidation.[3] Prolonged exposure to light can lead to a gradual breakdown of the molecule, reducing its efficacy. Humidity can introduce moisture, which may lead to clumping and potentially slow hydrolysis over long-term storage. For these reasons, storing the powder in a tightly sealed, opaque container is essential.[3]

-

Inert Gas Atmosphere: For long-term storage, manufacturers often recommend storing the compound under an inert gas like nitrogen.[3] This displaces oxygen and further prevents any oxidative degradation of the molecule.

| Property | Value | Reference |

| Synonyms | Salmon-Glucoside, Rose-glucoside | [3][4] |

| CAS Number | 159954-28-6 | [8][9] |

| Molecular Formula | C₁₄H₁₆ClNO₆ | [3][8] |

| Molecular Weight | 329.7 g/mol | [3][9] |

| Appearance | Off-white powder or needles | [10] |

| Solubility | Soluble in Dimethylformamide (DMF) at ~10 mg/mL (1%) | [3] |

| Storage | Store at -20°C, protected from light and moisture | [3][8] |

Section 3: Basic Protocol for Detection of β-Glucosidase Activity in Microbiological Cultures

This section details a foundational, self-validating protocol for incorporating 6-Chloro-3-indolyl-β-D-glucopyranoside into a standard microbiological agar to detect β-glucosidase activity.

Part 3.1: Reagent Preparation — The Stock Solution

The first step is to prepare a sterile stock solution of the substrate. Using a stock solution approach prevents the need to weigh small, often inaccurate, amounts of powder for each batch of media and ensures uniformity.

Step-by-Step Methodology:

-

Select Solvent: Use high-quality, anhydrous Dimethylformamide (DMF) as the solvent.[3]

-

Prepare Solution: In a sterile glass tube or bottle, aseptically prepare a 10 mg/mL (1% w/v) stock solution. For example, add 100 mg of 6-Chloro-3-indolyl-β-D-glucopyranoside powder to 10 mL of DMF.

-

Ensure Complete Dissolution: Vortex the solution vigorously until all powder is completely dissolved. The solution should be clear. Incomplete dissolution is a primary source of inconsistent results.

-

Sterilization: Do NOT autoclave the stock solution. The heat will destroy the substrate. The DMF is a harsh enough solvent to be self-sterilizing for this purpose. If preparing a larger volume or if sterility is a major concern, the solution can be passed through a 0.22 µm syringe filter compatible with DMF.

-

Storage: Store the stock solution in small aliquots at -20°C in tubes wrapped in foil to protect from light. This prevents repeated freeze-thaw cycles which can degrade the substrate over time.

Part 3.2: Preparation of Chromogenic Agar Plates

The key to preparing effective chromogenic plates is adding the heat-sensitive substrate to the agar after it has been sterilized and cooled to a safe temperature.

Step-by-Step Methodology:

-

Prepare Base Medium: Prepare a suitable microbiological base medium (e.g., Tryptic Soy Agar, Nutrient Agar, or a specialized base like CHROMagar™ Orientation Agar) according to the manufacturer's instructions.[11]

-

Autoclave: Sterilize the medium by autoclaving at 121°C for 15 minutes.

-

Cool the Medium: Place the sterilized agar in a temperature-controlled water bath set to 45-50°C. This step is critical. If the substrate is added to agar that is too hot (>55°C), it will be degraded. If the agar is too cool (<45°C), it will begin to solidify, preventing homogenous mixing.

-

Add the Substrate: Aseptically add the prepared stock solution to the molten agar to achieve a final concentration typically between 20 and 80 mg/L. For a final concentration of 40 mg/L, add 4 mL of the 10 mg/mL stock solution per 1 liter of medium.

-

Mix Thoroughly: Swirl the flask gently but thoroughly to ensure the substrate is evenly distributed throughout the medium. Avoid introducing air bubbles.

-

Pour Plates: Pour the chromogenic agar into sterile petri dishes (~20-25 mL per plate) in a laminar flow hood.

-

Dry and Store: Allow the plates to solidify completely. For best results, let the plates dry slightly overnight at room temperature or for 1-2 hours in a biosafety cabinet to remove excess surface moisture. Store the prepared plates in the dark at 2-8°C for up to 2-4 weeks.

Part 3.3: Inoculation and Interpretation

Workflow:

-

Inoculation: Streak the sample containing the microorganisms onto the surface of the prepared chromogenic agar plates using standard microbiological techniques.

-

Incubation: Incubate the plates under aerobic conditions at the optimal temperature for the target organism (e.g., 35-37°C for most clinical bacteria) for 18-48 hours.

-

Result Interpretation:

-

Positive Result: The presence of salmon-pink to red colonies indicates β-glucosidase activity. The color intensity may vary depending on the level of enzyme expression by the organism.

-

Negative Result: Colonies that remain colorless or their natural color (e.g., white/beige) are negative for β-glucosidase activity.

-

-

Validation (Self-Validating System):

-

Positive Control: Always streak a known β-glucosidase-positive organism (e.g., Enterococcus faecalis) on one of the plates. This validates that the substrate and media are performing as expected.

-

Negative Control: Streak a known β-glucosidase-negative organism to ensure there is no non-specific color formation.

-

Section 4: Applications and Advanced Considerations

While the basic protocol is broadly applicable, 6-Chloro-3-indolyl-β-D-glucopyranoside is often used as part of more complex differential media.[11] For instance, in media designed for urinary tract infections, it can differentiate enterococci (which are typically β-glucosidase positive) from E. coli by combining it with a second substrate for an enzyme like β-galactosidase or β-glucuronidase.[1][11] This "multi-chrome" approach allows for the presumptive identification of several different pathogens on a single plate, streamlining the diagnostic workflow.[1]

Field-Proven Insights:

-

Media pH: The optimal pH for most bacterial β-glucosidases is near neutral (pH 7.0).[12] Ensure the chosen base medium is buffered appropriately, as significant deviations in pH can affect enzyme activity and thus the rate and intensity of color development.

-

Substrate Concentration: While a range of 20-80 mg/L is typical, the optimal concentration may vary depending on the base medium and the target organisms. High concentrations can sometimes lead to background coloration or be inhibitory to some sensitive bacteria. It is advisable to optimize the concentration for specific applications.

-

Aeration: As oxidative dimerization is required for color formation, ensure plates are not incubated in anaerobic or microaerophilic conditions unless this is specifically intended to prevent color formation from certain organisms.

Conclusion

6-Chloro-3-indolyl-β-D-glucopyranoside is a robust and highly specific chromogenic substrate that serves as a cornerstone for the detection of β-glucosidase activity. Its ability to produce a distinct, insoluble salmon-pink precipitate makes it an invaluable tool for the rapid differentiation of microorganisms in clinical, food, and environmental microbiology. By understanding the biochemical mechanism and adhering to the core principles of reagent handling and media preparation outlined in this guide, researchers can reliably leverage this substrate to generate clear, interpretable, and actionable results.

References

-

Perry, J. D., & Freydière, A. M. (2007). Evaluation of novel chromogenic substrates for the detection of bacterial beta-glucosidase. Journal of Applied Microbiology. Available at: [Link]

-

Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of β-glucosidase (EC 3.2.1.21). Available at: [Link]

-

Perry, J. D. (2017). A Decade of Development of Chromogenic Culture Media for Clinical Microbiology in an Era of Molecular Diagnostics. Clinical Microbiology Reviews, 30(2), 449-479. Available at: [Link]

-

Glycosynth. (n.d.). 6-Chloro-3-indolyl beta-D-glucopyranoside. Available at: [Link]

-

INALCO. (n.d.). 6-Chloro-3-Indolyl-β-D-Glucopyranoside. Available at: [Link]

-

Al-Dhabaan, F. A. (2015). A study on chromogenic agar media for rapid detection of enterobacteriaceae in food samples. African Journal of Microbiology Research, 9(49), 2343-2348. Available at: [Link]

-

Afolami, I. J., et al. (2025). Colorimetric-based detection of enteric bacterial pathogens using chromogens-functionalized iron oxide-gold nanocomposites biosynthesized by Bacillus subtilis. Discover Biotechnology, 2(1). Available at: [Link]

-

Manafi, M. (2010). Evaluation of novel chromogenic substrates for the detection of bacterial β-glucosidase. ResearchGate. Available at: [Link]

-

DC Fine Chemicals. (2023). Chromogenic Substrates Overview. Available at: [Link]

-

van der Zee, A., et al. (2008). Evaluation and Implementation of a Chromogenic Agar Medium for Salmonella Detection in Stool in Routine Laboratory Diagnostics. Journal of Clinical Microbiology, 46(3), 957-961. Available at: [Link]

-

DC Fine Chemicals. (n.d.). 6-Chloro-3-indolyl-β-D-glucopyranoside. Available at: [Link]

-

Glycosynth. (n.d.). 5-Bromo-6-chloro-3-indolyl beta-D-glucopyranoside. Available at: [Link]

-

PubChem. (n.d.). 6-Chloro-3-indolyl-beta-D-galactopyranoside. Available at: [Link]

-

G-Biosciences. (n.d.). 5-Bromo-6-chloro-3-indoxyl-beta-D-galactopyranoside. Available at: [Link]

-

Gloster, T. M., & Vocadlo, D. J. (2021). Indolyl Septanoside Synthesis for In Vivo Screening of Bacterial Septanoside Hydrolases. Molecules, 26(9), 2469. Available at: [Link]

- Google Patents. (2012). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.

Sources

- 1. Microbial Detection Using Chromogenic and Fluorogenic Culture Media [sigmaaldrich.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. Glycosynth - this compound [glycosynth.co.uk]

- 4. 6-Chloro-3-Indolyl-β-D-Glucopyranoside [inalcopharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Chromogenic substrates for the assay of β-glucosidase (EC 3.2.1.21) | Helier Scientific ltd [helierscientific.com]

- 7. Indolyl Septanoside Synthesis for In Vivo Screening of Bacterial Septanoside Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-enzymes.com [creative-enzymes.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. chemimpex.com [chemimpex.com]

- 11. A Decade of Development of Chromogenic Culture Media for Clinical Microbiology in an Era of Molecular Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 6-Chloro-3-indolyl-β-D-glucopyranoside

Introduction: The Utility of 6-Chloro-3-indolyl-β-D-glucopyranoside in Chromogenic Assays

6-Chloro-3-indolyl-β-D-glucopyranoside, often referred to as Salmon™-Glc or Red-β-D-Glc, is a pivotal chromogenic substrate for the detection of β-glucosidase activity. This enzyme is a key biomarker in various fields, from microbiology to molecular biology. The core principle of its application lies in the enzymatic cleavage of the β-glucoside bond. This hydrolysis releases the 6-chloro-3-indoxyl moiety, which, in the presence of oxygen, undergoes oxidative dimerization to form an insoluble, vibrant red-to-pink precipitate (6,6'-dichloro-indigo). This localized color formation allows for the direct visualization of enzymatic activity, making it an invaluable tool for identifying bacterial colonies expressing β-glucosidase, monitoring gene expression in reporter assays, and for various histochemical staining procedures.

Understanding the solubility of this compound is paramount for its effective use. Proper dissolution is the first critical step in preparing stock solutions, formulating assay buffers, and ensuring the substrate's bioavailability to the target enzyme. This guide provides a comprehensive overview of the solubility of 6-Chloro-3-indolyl-β-D-glucopyranoside in common laboratory solvents, detailed protocols for solubility determination, and practical insights into its handling and application.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for interpreting its solubility characteristics.

| Property | Value | Reference |

| Synonyms | Salmon-glucoside, 6-Chloro-3-indoxyl-β-D-glucopyranoside, Rose-glucoside | [1][2] |

| CAS Number | 159954-28-6 | [1][3] |

| Molecular Formula | C₁₄H₁₆ClNO₆ | [1][3] |

| Molecular Weight | 329.73 g/mol | [3] |

| Appearance | Off-white needles or powder | [3] |

| Storage | Store at ≤ -20°C, protected from light and humidity. | [1][3][4] |

Understanding Solubility: A Tale of Two Moieties

The solubility of 6-Chloro-3-indolyl-β-D-glucopyranoside is governed by the interplay between its two principal structural components: the hydrophilic β-D-glucopyranoside (sugar) moiety and the significantly more hydrophobic 6-chloro-3-indolyl group.

-

The Glucopyranoside Moiety: This sugar group is rich in hydroxyl (-OH) groups, which are capable of forming strong hydrogen bonds with polar solvents, particularly protic solvents like water. The glucose component of the molecule is, on its own, highly water-soluble[5].

-

The 6-Chloro-3-indolyl Moiety: The indole ring system is aromatic and largely nonpolar. The addition of a chlorine atom further increases its hydrophobicity. This part of the molecule prefers to interact with nonpolar or polar aprotic solvents through van der Waals forces and dipole-dipole interactions.

The overall solubility in a given solvent is a balance between these opposing characteristics. Solvents that can effectively solvate both the polar sugar and the nonpolar chlorinated indole ring will be the most effective.

Caption: Interplay of molecular structure and solvent polarity.

Quantitative and Qualitative Solubility Data

Precise, peer-reviewed solubility data across a wide range of solvents is not extensively published. However, manufacturer datasheets and analogous compound behavior provide a strong basis for solvent selection. The following table summarizes the available data.

| Solvent | Type | Quantitative Solubility | Qualitative Assessment & Rationale |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble at 1% (10 mg/mL) | Recommended: DMF is an excellent solvent for this class of compounds as its polar aprotic nature effectively solvates both the hydrophobic indole ring and the polar sugar moiety. A related compound, 6-Chloro-3-indolyl-β-D-galactopyranoside, is soluble up to 5% in DMF[6]. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | Likely Soluble: DMSO is a powerful polar aprotic solvent, very similar in nature to DMF. It is commonly used to prepare high-concentration stock solutions of similar chromogenic and fluorogenic substrates[7]. It is expected to be a highly effective solvent. |

| Acetone | Polar Aprotic | Data not available | Likely Soluble: A closely related compound, 5-Bromo-6-chloro-3-indolyl-β-D-glucopyranoside, is soluble in acetone at 1% (10 mg/mL)[8]. This suggests that 6-Chloro-3-indolyl-β-D-glucopyranoside will also exhibit good solubility in acetone. |

| Water | Polar Protic | Data not available | Poorly Soluble: Despite the hydrophilic sugar moiety, the large, hydrophobic 6-chloro-indolyl group significantly limits aqueous solubility. Direct dissolution in aqueous buffers is not recommended for preparing stock solutions. |

| Ethanol (95%) | Polar Protic | Data not available | Slightly to Poorly Soluble: Ethanol is less polar than water and may offer slightly better solvation of the indole ring. However, high concentrations are unlikely to be achieved. It is generally not a preferred solvent for stock solutions of indolyl glycosides. |

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

For applications requiring precise knowledge of solubility in a specific buffer or solvent system, the equilibrium shake-flask method is the gold standard. This protocol provides a robust framework for this determination.

Objective: To determine the equilibrium solubility of 6-Chloro-3-indolyl-β-D-glucopyranoside in a specific solvent at a controlled temperature.

Materials:

-

6-Chloro-3-indolyl-β-D-glucopyranoside (solid, high purity)[3]

-

Solvent of interest (e.g., DMSO, DMF, specific assay buffer)

-

Analytical balance

-

2 mL screw-cap vials

-

Shaking incubator or orbital shaker with temperature control

-

Microcentrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 6-Chloro-3-indolyl-β-D-glucopyranoside to a vial. "Excess" is critical; a good starting point is 20-30 mg into 1 mL of the solvent. A visible amount of undissolved solid must remain at the end of the experiment to ensure equilibrium with the solid phase was achieved.

-

-

Equilibration:

-

Tightly seal the vial to prevent solvent evaporation.

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a minimum of 24 hours. For viscous solvents or compounds that are slow to dissolve, 48-72 hours may be necessary to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vial and let it stand undisturbed for 1-2 hours to allow the excess solid to settle.

-

For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.

-

For highly concentrated solutions (e.g., in DMSO or DMF), perform an immediate and accurate serial dilution with the same solvent to bring the concentration into the linear range of the analytical instrument.

-

-

Quantification:

-

HPLC (Preferred Method): Analyze the diluted sample by HPLC. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of 6-Chloro-3-indolyl-β-D-glucopyranoside.

-

UV-Vis Spectrophotometry: If an HPLC is unavailable, determine the absorbance of the diluted solution at the compound's λmax. Calculate the concentration using a standard curve.

-

-

Calculation:

-

Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or Molarity.

-

Caption: Workflow for the Equilibrium Shake-Flask Method.

Practical Application: Preparing Stock Solutions

For routine laboratory use, preparing a concentrated stock solution is far more practical than weighing out small amounts of powder for each experiment.

Recommended Protocol for a 10 mg/mL Stock Solution:

-

Solvent Selection: Use a high-quality, anhydrous grade of N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Weighing: Accurately weigh 10 mg of 6-Chloro-3-indolyl-β-D-glucopyranoside into a sterile, light-protected vial (e.g., an amber glass vial).

-

Dissolution: Add 1.0 mL of DMF or DMSO to the vial.

-

Mixing: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed, but avoid high temperatures.

-

Storage: Store the stock solution at -20°C, tightly sealed to prevent water absorption by the solvent. For frequent use, aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Stored correctly, these stock solutions are stable for months.

Conclusion

6-Chloro-3-indolyl-β-D-glucopyranoside is a powerful tool for enzymatic detection, but its efficacy is contingent on proper handling and preparation. Its solubility is dominated by its amphipathic nature, rendering it highly soluble in polar aprotic solvents like DMF and DMSO, and poorly soluble in aqueous solutions. For routine applications, preparing a 1% (10 mg/mL) stock solution in DMF or DMSO is the recommended best practice. For specialized applications requiring precise solubility data in novel solvent systems, the equilibrium shake-flask method provides a reliable and authoritative means of determination. By adhering to the principles and protocols outlined in this guide, researchers can ensure the consistent and effective performance of this vital chromogenic substrate.

References

-

Glycosynth. (n.d.). 6-Chloro-3-indolyl beta-D-glucopyranoside. Retrieved from [Link][1]

-

Glycosynth. (n.d.). 5-Bromo-6-chloro-3-indolyl beta-D-glucopyranoside. Retrieved from [Link][8]

-

Glycosynth. (n.d.). 6-Chloro-3-indolyl beta-D-galactopyranoside. Retrieved from [Link][6]

-

DC Fine Chemicals. (n.d.). 6-Chloro-3-indolyl-β-D-glucopyranoside. Retrieved from [Link][2]

Sources

- 1. Glycosynth - this compound [glycosynth.co.uk]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. goldbio.com [goldbio.com]

- 5. Beta-D-Glucose | C6H12O6 | CID 64689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glycosynth - 6-Chloro-3-indolyl beta-D-galactopyranoside [glycosynth.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Glycosynth - 5-Bromo-6-chloro-3-indolyl beta-D-glucopyranoside [glycosynth.co.uk]

A Comprehensive Guide to the Safe Handling of 6-Chloro-3-indolyl-β-D-glucopyranoside for Research Professionals

Section 1: Introduction and Scientific Context

6-Chloro-3-indolyl-β-D-glucopyranoside is a specialized chromogenic substrate indispensable for microbiological and molecular biology applications.[1] Its primary function is the detection of β-glucosidase activity, an enzyme present in various microorganisms, including certain yeasts.[1] The scientific principle behind its use is straightforward yet elegant: in the presence of β-glucosidase, the glycosidic bond is hydrolyzed. This cleavage releases the 6-chloro-3-indoxyl molecule, which subsequently undergoes oxidation under aerobic conditions to form a dimer, resulting in a distinctly colored, insoluble precipitate. This reaction typically produces a vibrant salmon or rose color, providing a clear visual indicator of enzymatic activity.[2][3]

This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, ensuring the integrity of experimental results and, most importantly, the safety of laboratory personnel.

Section 2: Hazard Identification and Risk Assessment

The safety profile of 6-Chloro-3-indolyl-β-D-glucopyranoside presents a complex picture, with some safety data sheets (SDS) classifying it as non-hazardous under OSHA or GHS criteria, while others indicate potential for irritation.[4][5][6] This discrepancy underscores a critical principle in laboratory safety: always adhere to the precautionary principle. When information is conflicting or incomplete, the most stringent safety precautions should be adopted. The toxicological properties of many specialized reagents are not exhaustively studied, and it is prudent to treat this compound as potentially hazardous upon contact or inhalation.[7]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 6-Chloro-3-indolyl-β-D-glucopyranoside. This data is crucial for understanding its behavior under laboratory conditions.

| Property | Value | Source(s) |

| Synonyms | Salmon-glucoside, Rose-glucoside | [2][8][9] |

| CAS Number | 159954-28-6 | [1][8][9] |

| Molecular Formula | C₁₄H₁₆ClNO₆ | [4][8][9] |

| Molecular Weight | ~329.73 g/mol | [1][4][8][9] |

| Appearance | White to off-white solid, powder, or needles | [4][9] |

| Melting Point | 188 - 190 °C | [4] |

| Solubility | Insoluble in water; Soluble in Dimethylformamide (DMF) | [2][4] |

Toxicological Profile and Potential Hazards

Based on a conservative assessment of available data, the following hazards should be considered.

| Hazard Type | Description | Rationale and Precaution |

| Eye Irritation | May cause serious eye irritation.[5] | The fine, crystalline nature of the powder poses a significant risk of mechanical and chemical irritation upon contact with the eyes. |

| Skin Irritation | May cause skin irritation upon contact.[5] | Prolonged or repeated contact may lead to redness and discomfort. Proper gloves are essential. |

| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[5][7] | The fine powder can be easily aerosolized during handling, such as weighing. |

| Ingestion | Effects of ingestion are not well-documented. | Ingestion should always be avoided through proper laboratory hygiene. |

Stability and Reactivity

-

Stability: The compound is reported to be sensitive to moisture and light over prolonged periods.[2][4] It is stable under recommended storage conditions.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to a vigorous and potentially hazardous reaction.[4][6]

-

Conditions to Avoid: Protect from moisture, humidity, and direct sunlight or UV radiation to prevent degradation.[2][4][6]

-